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molecular formula C18H17N3O4 B8686968 2-[(2,4-Dimethoxyphenyl)methyl]-6-nitroisoquinolin-1(2H)-imine CAS No. 681427-42-9

2-[(2,4-Dimethoxyphenyl)methyl]-6-nitroisoquinolin-1(2H)-imine

Cat. No. B8686968
M. Wt: 339.3 g/mol
InChI Key: PNGIGCHRTIIIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592331B2

Procedure details

Intermediate 1A (4.6 g, 21.2 mmol) and 2,4-dimethoxylbenzylamine (4.0 mL, 1.25 eq) in DMPU (10 mL) was heated at 140° C. for 3 h. The solvent was removed by vacuum distillation and residue treated with hexanes/EtOAc (1:1). The solid was collected by filtration and washed with hexane to give Intermediate 1B (4.6 g, 64%). 1H NMR (400 MHz, DMSO-d6) δ 3.72 (s, 3H), 3.81 (s, 3H), 4.96 (s, 1H), 6.28 (d, J=6.6 Hz, 1H), 6.46 (d, J=7.5 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 7.03 (d, J=8.8 Hz, 1H), 7.27 (d, J=6.2 Hz, 1H), 8.02 (dd, J=9.0, 2.4 Hz, 1H), 8.31 (d, J=2.2 Hz, 1H), 8.43 (d, J=8.4 Hz, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:16])/[CH:3]=[CH:4]/[C:5]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:6]=1[C:7]#[N:8].[O:17]([C:19]1[CH:26]=[C:25]([O:27][CH3:28])[CH:24]=[CH:23][C:20]=1CN)[CH3:18]>CN1C(=O)N(C)CCC1>[CH3:18][O:17][C:19]1[CH:26]=[C:25]([O:27][CH3:28])[CH:24]=[CH:23][C:20]=1[CH2:16][N:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:9][CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=2)[C:7]1=[NH:8]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CN(/C=C/C1=C(C#N)C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
4 mL
Type
reactant
Smiles
O(C)C1=C(CN)C=CC(=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by vacuum distillation and residue
ADDITION
Type
ADDITION
Details
treated with hexanes/EtOAc (1:1)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CN2C(C3=CC=C(C=C3C=C2)[N+](=O)[O-])=N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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